molecular formula C12H15NO5S B099850 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 16257-64-0

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B099850
CAS No.: 16257-64-0
M. Wt: 285.32 g/mol
InChI Key: UAFPTDLCLKLJKA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (CAS 16257-64-0) is a sulfonamide derivative of pyrrolidinecarboxylic acid, featuring a 4-methylphenylsulfonyl group at the 1-position and a hydroxyl group at the 4-position of the pyrrolidine ring . This compound is structurally derived from 4-hydroxyproline, a non-proteinogenic amino acid, and modified via sulfonylation with 4-methylbenzenesulfonyl chloride. Its molecular formula is C₁₂H₁₅NO₅S (MW: 285.32 g/mol), and it is commercially available at 95% purity .

Structural characterization of analogous compounds (e.g., nitro-substituted derivatives) has been performed using single-crystal X-ray diffraction, NMR, FTIR, and mass spectrometry .

Properties

IUPAC Name

4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFPTDLCLKLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942395
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

454473-66-6, 20275-18-7
Record name 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]proline
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URL https://commonchemistry.cas.org/detail?cas_rn=454473-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC165891
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165891
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Strategy Using (S)-Malic Acid

The stereoselective synthesis of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid often begins with (S)-malic acid, a naturally occurring chiral compound. This approach ensures the retention of stereochemical integrity in the final product. The process involves converting (S)-malic acid into intermediates such as (S)-3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]butanoic acid methyl ester through sequential protection and activation steps.

The critical reaction sequence involves:

  • Sulfonylation : Treatment of (S)-malic acid derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group.

  • Esterification : Conversion of the carboxylic acid moiety into a methyl or ethyl ester to prevent unwanted side reactions during subsequent steps.

  • Cyclization : Intramolecular nucleophilic displacement to form the pyrrolidine ring, facilitated by propargylamine in alcoholic solvents.

Table 1: Key Intermediates and Their Properties

IntermediateFormulaRole in Synthesis
(S)-3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]butanoic acid methyl esterC₁₃H₁₆O₇SSulfonyl group introduction
(S)-4-hydroxy-1-(2-propynyl)-2-pyrrolidinoneC₇H₉NO₂Pyrrolidine ring formation

Sulfonylation and Protecting Group Strategies

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The introduction of the 4-methylphenylsulfonyl group is a pivotal step. This is typically achieved by reacting a pyrrolidine precursor with 4-methylbenzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to neutralize HCl generated during the reaction, ensuring a high yield of the sulfonylated product.

Optimization Insights :

  • Temperature : Reactions conducted at 0–5°C minimize side reactions such as over-sulfonylation.

  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.

Hydroxy Group Protection

The hydroxyl group on the pyrrolidine ring is protected during sulfonylation to prevent undesired oxidation or substitution. Acetic anhydride is commonly used to form an acetyl-protected intermediate, which is later deprotected under mild basic conditions (e.g., potassium carbonate in methanol).

Table 2: Protecting Group Efficiency

Protecting GroupReagentDeprotection ConditionYield (%)
AcetylAcetic anhydrideK₂CO₃/MeOH92
BenzoylBenzoyl chlorideNaOH/EtOH88

Cyclization and Ring-Closure Mechanisms

Propargylamine-Mediated Cyclization

The formation of the pyrrolidine ring is achieved through a nucleophilic attack by propargylamine on a β-hydroxyl ester intermediate. This reaction proceeds in ethanol or methanol under reflux, with potassium carbonate as a base to deprotonate the amine and drive the reaction forward.

Mechanistic Pathway :

  • Nucleophilic Attack : The amine group of propargylamine attacks the electrophilic carbonyl carbon of the ester.

  • Ring Closure : Intramolecular displacement of the leaving group (e.g., sulfonate) forms the five-membered pyrrolidine ring.

  • Tautomerization : The intermediate enol tautomerizes to the more stable keto form, finalizing the ring structure.

Catalytic Systems for Enhanced Efficiency

Copper(I) chloride and paraformaldehyde are employed in catalytic systems to accelerate cyclization. These catalysts facilitate the formation of reactive intermediates, reducing reaction times from 24 hours to 6–8 hours.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to improve scalability and consistency. Key advantages include:

  • Precise Temperature Control : Enables exothermic reactions to be managed safely.

  • Higher Throughput : Multi-step reactions are integrated into a single streamlined process.

Advanced Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.

  • Chromatography : Preparative HPLC is used for isolating stereoisomers, critical for pharmaceutical applications.

Table 3: Industrial vs. Laboratory-Scale Yields

StepLaboratory Yield (%)Industrial Yield (%)
Sulfonylation8593
Cyclization7889
Final Purification9097

Comparative Analysis of Synthetic Routes

Chiral Pool vs. Racemic Synthesis

The chiral pool method starting from (S)-malic acid offers superior enantiomeric excess (>98% ee) compared to racemic synthesis, which requires costly chiral resolution steps. However, racemic routes are less labor-intensive and may be preferred for non-stereospecific applications.

Cost-Benefit Considerations

  • Reagent Costs : 4-Methylbenzenesulfonyl chloride is inexpensive, but chiral starting materials like (S)-malic acid increase overall costs.

  • Time Efficiency : Continuous flow systems reduce production time by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide .

Scientific Research Applications

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has been used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play a crucial role in its binding to enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
  • Structure : Replaces the 4-methylphenyl group with a 4-nitrophenylsulfonyl substituent.
  • Synthesis : Prepared via reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .
  • Crystallography: Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with distinct non-covalent interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .
(b) (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 299181-56-9)
  • Structure : Features a 4-fluorophenylsulfonyl group instead of methyl.
  • Molecular formula: C₁₁H₁₂FNO₅S (MW: 289.28 g/mol) .
(c) (2S,4R)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid (VL133)
  • Structure : Replaces the sulfonamide group with a 3-methylisoxazole acetyl moiety.
  • Function : Demonstrates altered electronic properties due to the isoxazole ring, which may influence binding affinity in enzyme-targeted applications .

Impact of Substituents on Properties

Substituent Compound Example Key Properties
4-Methylphenylsulfonyl Target compound (CAS 16257-64-0) Moderate electron-donating effect; enhances lipophilicity .
4-Nitrophenylsulfonyl CAS N/A (synthesized in ) Electron-withdrawing nitro group reduces solubility but increases reactivity .
4-Fluorophenylsulfonyl CAS 299181-56-9 Fluorine enhances metabolic stability; lower molecular weight (289.28 g/mol) .
Non-sulfonated analog Compound No. 26 (Exhibit Ko 76, ) Higher HMG-CoA reductase inhibition activity (10× vs. sulfonylated derivative) .

Biological Activity

4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, also known by its CAS number 20275-18-7, is an organic compound with a molecular formula of C₁₂H₁₅NO₅S. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

The compound features a pyrrolidine ring substituted with a sulfonyl group and a hydroxyl group. The structural characteristics contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₅S
Molar Mass285.32 g/mol
CAS Number20275-18-7
SynonymsAKOS 90624, TIMTEC-BB SBB012252

Research indicates that 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : It exhibits potential antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Cell Cycle Modulation : Studies suggest that it can influence cell cycle progression, particularly in cancer cells, leading to apoptosis.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Antitumor Activity

Research conducted by Zhang et al. (2020) revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent.

Antioxidant Properties

In vitro assays showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant. The antioxidant activity was quantified using DPPH radical scavenging assays, where it demonstrated significant efficacy compared to standard antioxidants like ascorbic acid.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving human fibroblast cells exposed to inflammatory stimuli, treatment with 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid resulted in a significant decrease in IL-6 and TNF-alpha levels compared to untreated controls.

Case Study 2: Anticancer Efficacy
A recent clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity, warranting further investigation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid?

  • Methodological Answer : The synthesis involves reacting 4-hydroxyproline with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (5 mmol) at −5°C, followed by gradual addition of the sulfonyl chloride over 1 hour. The mixture is stirred at room temperature for 4 hours, acidified to pH 2 using 20% HCl, and purified via filtration and washing . Key parameters include maintaining low temperatures to control exothermic reactions and precise pH adjustment to precipitate the product.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm sulfonamide formation via S–N stretching vibrations at 857 cm⁻¹ in FTIR), ESI-MS (to verify molecular ion peaks), and UV-Vis spectroscopy (to analyze electronic transitions) is critical. Single-crystal X-ray diffraction is mandatory for resolving the orthorhombic crystal system (space group P2₁2₁2₁) and bond lengths like S1–N1 (1.628 Å) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/water mixtures) at controlled humidity and temperature (20–25°C) yields high-quality crystals. Monitor crystal growth via microscopy to ensure defect-free lattices suitable for diffraction .

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular architecture of this compound?

  • Methodological Answer : Hirshfeld surface analysis and interaction energy calculations (using B3LYP/6-311G(+) (d,p) theory) reveal dominant C–H···O and π–π stacking interactions. These interactions stabilize the crystal lattice, with fingerprint plots quantifying contact contributions (e.g., O···H: 25%, C···H: 18%) .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Cross-validate experimental FTIR and NMR results with density functional theory (DFT) -simulated spectra. Discrepancies in vibrational modes or chemical shifts may arise from solvent effects or crystal packing forces, which can be modeled using implicit solvation or periodic boundary conditions in simulations .

Q. How can in silico studies predict the compound’s bioactivity and drug-likeness?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like dihydropteroate synthase (binding energy ≤ −8.5 kcal/mol) or SARS-CoV-2 spike protein. Complement with ADMET predictions (SwissADME) to assess bioavailability, noting logP values <3 and topological polar surface area >80 Ų for optimal permeability .

Q. What experimental designs validate the compound’s potential as a protease inhibitor?

  • Methodological Answer : Use fluorescence-based enzymatic assays (e.g., FRET substrates) to measure inhibition constants (Kᵢ). Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Structural insights from docking must align with mutagenesis studies of active-site residues .

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